molecular formula C14H28N2O3 B2665825 tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate CAS No. 1774897-54-9

tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2665825
CAS No.: 1774897-54-9
M. Wt: 272.389
InChI Key: KOTAIMQSXQDUMT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(2-methoxyethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate can be compared with similar compounds such as tert-Butyl (4-methylpiperidin-4-yl)carbamate and tert-Butyl (4-ethylpiperidin-4-yl)carbamate. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The unique combination of the tert-butyl group and the 2-methoxyethyl substituent in this compound contributes to its distinct reactivity and applications .

Properties

IUPAC Name

tert-butyl N-[[4-(2-methoxyethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-11-14(7-10-18-4)5-8-15-9-6-14/h15H,5-11H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTAIMQSXQDUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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